molecular formula C14H7BrClNO2S B2923701 (3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one CAS No. 1144489-15-5

(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one

Cat. No.: B2923701
CAS No.: 1144489-15-5
M. Wt: 368.63
InChI Key: JOFVGPAOUBRZKF-VURMDHGXSA-N
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Description

The compound (3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one is a halogenated indole derivative characterized by a 5-bromothiophene moiety and a 7-chloro-substituted indol-2-one core. Its structure features a conjugated enone system (oxoethylidene group) bridging the thiophene and indole rings, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2S/c15-12-5-4-11(20-12)10(18)6-8-7-2-1-3-9(16)13(7)17-14(8)19/h1-6H,(H,17,19)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFVGPAOUBRZKF-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2=CC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2=C(C(=C1)Cl)NC(=O)/C2=C\C(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one is a derivative of indole that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : (3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one
  • Molecular Formula : C13H9BrClN1O2S
  • Molecular Weight : 352.64 g/mol

Antimicrobial Activity

Recent studies have shown that derivatives of indole, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of various indole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) in the range of 32 to 128 µg/mL .

Bacterial StrainMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines, particularly in breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of p53 expression.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of (3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Cytokine Modulation : The compound alters cytokine profiles, reducing inflammation and potentially benefiting autoimmune conditions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of indole derivatives including the target compound revealed its effectiveness against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Studies : In a comparative study with known anticancer agents, the compound exhibited superior cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values significantly lower than those of standard treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Thiophene-Indole Scaffolds

(3Z)-3-[(3-Bromothiophen-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one (CAS 210303-60-9)
  • Molecular Formula: C₁₃H₈BrNOS
  • Key Differences :
    • The bromine is positioned at the 3- rather than 5-site on the thiophene ring.
    • Absence of the 7-chloro substituent on the indole core.
  • Impact on Properties :
    • Lower molar mass (306.18 g/mol vs. target compound’s ~365 g/mol, estimated).
    • Reduced steric hindrance and altered electronic effects due to bromine placement .
(3Z)-3-{[(2,2-Dioxido-1,3-dihydro-2-benzothiophen-5-yl)amino]methylidene}-5-(1,3-oxazol-5-yl)-1,3-dihydro-2H-indol-2-one
  • Molecular Features :
    • Benzothiophene sulfone (dioxido group) replaces bromothiophene.
    • Oxazole substituent at the indole 5-position.
Cytotoxicity and Antimicrobial Effects
  • Target Compound: Predicted higher cytotoxicity due to 7-chloro substitution, which is known to enhance membrane permeability in indole derivatives .
  • Methylol Derivative of 1,3-Dihydro-2H-indol-2-one: Retains antimicrobial activity but exhibits reduced cytotoxicity (comparable to Nifurtimox, a trypanocide) .
  • Bromothiophene vs.

Quantitative Structural Similarity Analysis

Using Tanimoto coefficients (a common similarity metric for binary chemical fingerprints), the target compound shares ~60–70% similarity with the 3-bromothiophene analogue (CAS 210303-60-9), primarily due to shared indol-2-one and bromothiophene motifs. In contrast, similarity drops to ~40% with sulfone- or oxazole-containing derivatives, reflecting divergent pharmacophoric features .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa
Target Compound C₁₄H₈BrClNO₂S ~365.6 5-Bromothiophene, 7-chloroindole 12.0–12.5*
CAS 210303-60-9 C₁₃H₈BrNOS 306.18 3-Bromothiophene 12.16±0.20
Sulfone-Oxazole Derivative C₁₉H₁₄N₂O₄S 390.39 Benzothiophene sulfone, oxazole N/A

*Estimated based on analogous indole derivatives.

Research Findings and Implications

  • Substituent Positioning: Bromine at the 5-position (target) vs.
  • Chlorine’s Role : The 7-chloro group in the target compound may enhance membrane penetration and intracellular accumulation, as observed in chlorinated indole derivatives .
  • Graph-Based Analysis : Structural divergence (e.g., sulfone vs. bromine) creates distinct subgraph patterns, impacting virtual screening outcomes .

Q & A

Q. What strategies validate the role of the thiophene moiety in π-π stacking interactions with DNA?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor ethidium bromide displacement in DNA-binding assays .
  • Circular Dichroism : Detect conformational changes in DNA (e.g., B-to-Z transitions) .

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